molecular formula C14H14FNO3S B2630749 3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 866017-31-4

3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B2630749
CAS RN: 866017-31-4
M. Wt: 295.33
InChI Key: LURSTBWGGVRLFU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C14H14FNO3S. The InChIKey, which is a unique identifier for chemical substances, is KVUHRPLZWABERU-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Material Applications

Research has demonstrated the synthesis and unique properties of novel materials utilizing sulfonyl and pyridinone groups. For instance, polymers containing pyridine and sulfone moieties exhibit remarkable solubility in organic solvents and high thermal stability, making them suitable for advanced material applications such as flexible films with low dielectric constants and high mechanical strength (Xiao-Ling Liu et al., 2013). Additionally, the incorporation of sulfone-functionalized cyclometallating ligands in green-emitting iridium(III) complexes suggests potential use in light-emitting devices due to their structured emission spectra and high photoluminescence quantum yields (E. Constable et al., 2014).

Organic Synthesis and Reactivity

In organic synthesis, the compound's derivatives have been explored for creating novel organic frameworks. Sulfolene pyridinones serve as precursors for ortho-quinodimethanes, enabling intricate cycloaddition reactions for synthesizing complex molecular structures, which are essential in the development of new pharmaceuticals and materials (T. Govaerts et al., 2002; 2004). This demonstrates the compound's utility in facilitating diverse synthetic pathways.

Advanced Material Characteristics

The development of sulfonated block copolymers incorporating fluorenyl groups showcases the potential of these materials in fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, positioning them as promising materials for energy technologies (Byungchan Bae et al., 2009).

Chemical Reactivity and Environmental Degradation

Studies on the degradation of related sulfonylurea herbicides in environmental settings provide insights into the breakdown and metabolism of these compounds in flooded soil, which is crucial for assessing their environmental impact and designing compounds with favorable degradation profiles (Jin Kim et al., 2003).

properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-8-4-5-11(15)7-12(8)20(18,19)13-9(2)6-10(3)16-14(13)17/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURSTBWGGVRLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332243
Record name 3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866017-31-4
Record name 3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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